molecular formula C12H17N3O B1624742 2-Amino-5-(piperidin-1-yl)benzamide CAS No. 314768-97-3

2-Amino-5-(piperidin-1-yl)benzamide

Cat. No.: B1624742
CAS No.: 314768-97-3
M. Wt: 219.28 g/mol
InChI Key: PGGDQCIHDBLJJF-UHFFFAOYSA-N
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Description

“2-Amino-5-(piperidin-1-yl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The compound can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H17N3O/c13-11-5-4-9 (8-10 (11)12 (14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2, (H2,14,16) and the Inchi key is PGGDQCIHDBLJJF-UHFFFAOYSA-N .

Scientific Research Applications

Serotonin Receptor Agonism and Gastrointestinal Motility

Research into benzamide derivatives, including structures similar to 2-Amino-5-(piperidin-1-yl)benzamide, has shown promise in modulating gastrointestinal motility through serotonin 4 (5-HT4) receptor agonism. Compounds like 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide and related derivatives have been evaluated for their ability to contract the isolated guinea-pig ascending colon, suggesting their potential to enhance gastrointestinal motility and oral bioavailability (S. Sonda et al., 2003).

Anti-Fatigue Effects

Benzamide derivatives have been synthesized and assessed for their anti-fatigue effects in weight-loaded forced swimming mice, serving as an indicator of fatigue. Some derivatives demonstrated longer swimming times to exhaustion compared to the control group, indicating enhanced forced swimming capacity and potential anti-fatigue effects (Xianglong Wu et al., 2014).

Selective Serotonin Receptor Agonism

Further exploration of benzamide derivatives as selective serotonin 4 receptor agonists has highlighted their pharmacological potential. Compounds like 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide have shown efficacy in accelerating gastric emptying and increasing the frequency of defecation, pointing towards their potential as novel prokinetic agents with reduced side effects (S. Sonda et al., 2004).

Antimicrobial Activity

The synthesis of novel benzamide derivatives and their evaluation for antimicrobial activity have been a significant area of research. Compounds with benzamide scaffolds have shown varying degrees of activity against bacterial and fungal strains, suggesting their potential as lead compounds for developing therapeutic agents against infectious diseases (N. Patel et al., 2011).

Fluorescent Probes for DNA Detection

Novel benzamides substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized and characterized for their potential applications as DNA-specific fluorescent probes. These compounds' spectroscopic properties indicate their potential utility in detecting ct-DNA, highlighting their relevance in bioanalytical applications (N. Perin et al., 2011).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335. Precautionary measures include avoiding inhalation, ingestion, and skin contact, and using personal protective equipment as required .

Future Directions

While there is limited information on the future directions of “2-Amino-5-(piperidin-1-yl)benzamide”, compounds with similar structures have been studied for their anti-inflammatory properties and potential use in drug discovery .

Properties

IUPAC Name

2-amino-5-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-5-4-9(8-10(11)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGDQCIHDBLJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444039
Record name 2-amino-5-piperidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314768-97-3
Record name 2-Amino-5-(piperidin-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314768-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-piperidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-Nitro-5-piperidin-1-yl-benzamide (948 mg, 4.07 mmol) in Methanol (100 mL) was added Pd/C (10%) followed by H2 (1 ATM). After 10 h, the solution was filtered and concentrated. Flash chromatography (0–5% methanol in methylene chloride) afforded the title compound as a white solid (510 mg, 51% yield). FIA m/z 220.1 (M+H) 218 (M−H)
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51%

Synthesis routes and methods II

Procedure details

According to the preparation of 25, piperidine was used to afford 27 (0.8 g) as brown powder; MS m/z 219 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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